molecular formula C9H15NO B8356129 2-Azaadamantan-5-ol

2-Azaadamantan-5-ol

Cat. No. B8356129
M. Wt: 153.22 g/mol
InChI Key: XTXXBXYRWAIAFQ-UHFFFAOYSA-N
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Patent
US09303016B2

Procedure details

To 2-azatricyclo[3.3.1.13,7]decan-5-ol (Intermediate-7) (1.5 g, 5.9 mmol, 1 eq), 98% formic acid (9 ml) was added drop wise with vigorous gas evolution for over 30 minutes to a rapidly stirred 30% oleum (36 ml) heated to 60° C. Upon completion of this addition, 99% formic acid (9 ml) was slowly added for the next 30 minutes. The reaction mixture was stirred for another 1 hr at 60° C. (monitored by LCMS). The reaction mixture thus formed was then slowly poured into vigorously stirred methanol (75 ml) cooled to 00° C. The mixture was allowed to slowly warm to room temperature while stirring the reaction mixture for 4-5 hrs. The mixture was then concentrated under vacuum. The residue was poured into ice (30 g) and basified with saturated Na2CO3 solution. The aqueous layer was extracted with 5% methanol in DCM (3×100 ml). Combined organic layer was washed with brine and dried over Na2SO4. The organic layer was finally concentrated to get intermediate-8, (550 mg, 50% yield) as an oily mass.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step One
Name
Quantity
36 mL
Type
reactant
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]12[CH2:10][C:5]3(O)[CH2:6][CH:7]([CH2:9][CH:3]([CH2:4]3)[NH:2]1)[CH2:8]2.[CH:12]([OH:14])=[O:13].OS(O)(=O)=O.O=S(=O)=O.[CH3:24]O>>[CH:1]12[CH2:10][C:5]3([C:12]([O:14][CH3:24])=[O:13])[CH2:6][CH:7]([CH2:9][CH:3]([CH2:4]3)[NH:2]1)[CH2:8]2 |f:2.3|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
C12NC3CC(CC(C1)C3)(C2)O
Name
Quantity
9 mL
Type
reactant
Smiles
C(=O)O
Name
Quantity
36 mL
Type
reactant
Smiles
OS(=O)(=O)O.O=S(=O)=O
Step Two
Name
Quantity
9 mL
Type
reactant
Smiles
C(=O)O
Step Three
Name
Quantity
75 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for another 1 hr at 60° C. (monitored by LCMS)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was slowly added for the next 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The reaction mixture thus formed
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 00° C
TEMPERATURE
Type
TEMPERATURE
Details
to slowly warm to room temperature
STIRRING
Type
STIRRING
Details
while stirring the reaction mixture for 4-5 hrs
Duration
4.5 (± 0.5) h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was then concentrated under vacuum
ADDITION
Type
ADDITION
Details
The residue was poured into ice (30 g)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with 5% methanol in DCM (3×100 ml)
WASH
Type
WASH
Details
Combined organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was finally concentrated
CUSTOM
Type
CUSTOM
Details
to get intermediate-8

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C12NC3CC(CC(C1)C3)(C2)C(=O)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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